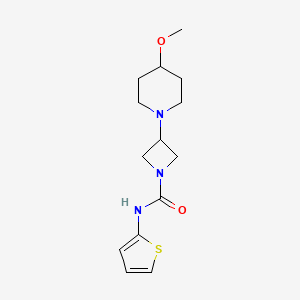
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
説明
3-(4-Methoxypiperidin-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring:
- Azetidine core: A strained four-membered ring that may influence conformational stability and binding interactions.
- Thiophen-2-yl carboxamide: A sulfur-containing aromatic group linked via a carboxamide bond, a motif common in bioactive molecules targeting neurological or antimicrobial pathways.
特性
IUPAC Name |
3-(4-methoxypiperidin-1-yl)-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-19-12-4-6-16(7-5-12)11-9-17(10-11)14(18)15-13-3-2-8-20-13/h2-3,8,11-12H,4-7,9-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKFJMCWAYMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a piperidine ring, a thiophene moiety, and an azetidine carboxamide group, which contribute to its unique biological properties.
Molecular Structure
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Thiophene Moiety | A five-membered aromatic ring containing sulfur. |
| Azetidine Carboxamide Group | A four-membered ring with a carboxamide functional group. |
Research indicates that compounds similar to 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide often interact with various biological targets, including:
- Receptor Modulation : Compounds in this class may act as agonists or antagonists at neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
- Enzyme Inhibition : The presence of the carboxamide group suggests potential inhibition of enzymes such as serine proteases or kinases, which are critical in various signaling pathways.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies show that related compounds exhibit antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Study 1: Antidepressant-Like Effects
A study published in Journal of Medicinal Chemistry evaluated the effects of piperidine derivatives on depressive behaviors in mice. The results indicated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like activity.
Study 2: Anti-inflammatory Activity
Research published in Pharmacology Reports explored the anti-inflammatory effects of thiophene-containing compounds. The study demonstrated that these compounds inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Study 3: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, indicating promising anticancer properties.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:
Table 1. Structural Comparison of Analogs
Functional Group Analysis
Azetidine Core
- Target vs. BK62514/BK62683: All three compounds retain the azetidine ring, but substitution patterns differ.
Carboxamide vs. Thioamide vs. Propanamide
- Carboxamide (Target, BK62683) : The carboxamide group (-CONH-) enables hydrogen bonding with biological targets.
- Propanamide (BK62514) : The extended alkyl chain (propanamide) may reduce steric hindrance but decrease polarity compared to carboxamide .
Heteroaromatic Substituents
Physicochemical and Pharmacokinetic Implications
Lipophilicity :
Metabolic Stability :
- The azetidine ring’s strain may increase susceptibility to oxidative metabolism compared to piperidine derivatives.
- Methoxy groups (target, BK62514) could slow Phase I metabolism by blocking hydroxylation sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


